

2-Methylpiperazine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylpiperazine

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An In-depth Technical Guide to **2-Methylpiperazine**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

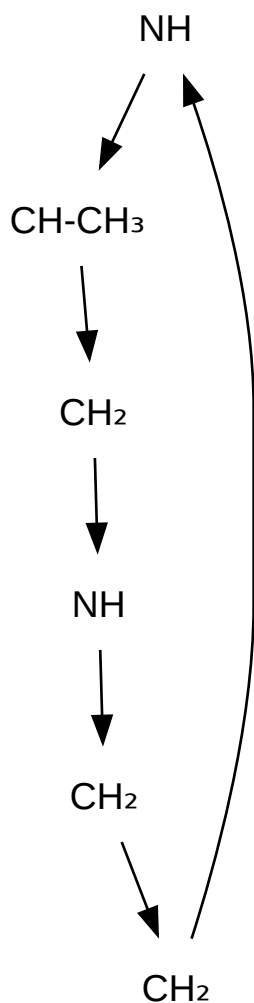
Abstract

2-Methylpiperazine (CAS No. 109-07-9) is a cyclic diamine that serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and specialty chemicals. [1][2][3] Its structural features, including a chiral center and two nitrogen atoms with differing basicity, impart unique chemical properties that are leveraged in drug design and complex organic synthesis.[4] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **2-Methylpiperazine**, intended for professionals in research and development.

Chemical Structure and Identification

2-Methylpiperazine is a heterocyclic amine featuring a six-membered piperazine ring with a methyl group substituent at the second position.[4][5] This substitution creates a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-**2-methylpiperazine**, or as a racemic mixture.[6]

Chemical Structure of 2-Methylpiperazine

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Caption: 2D structure of **2-Methylpiperazine**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-methylpiperazine [7]
CAS Number	109-07-9 [5] [8]
Molecular Formula	C ₅ H ₁₂ N ₂ [5] [8] [9]
SMILES	CC1CNCCN1 [5] [7]
InChI	InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3 [5] [7] [8]

| InChIKey | JOMNTHCQHJPVAZ-UHFFFAOYSA-N[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[10\]](#) |

Physicochemical Properties

2-Methylpiperazine is typically a white to yellow crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[11\]](#) It possesses a characteristic amine-like odor.[\[1\]](#)[\[4\]](#)[\[12\]](#) Its stability is generally good under normal storage conditions in closed containers, though it is sensitive to air and moisture.[\[5\]](#)[\[13\]](#)

Table 2: General Physicochemical Data

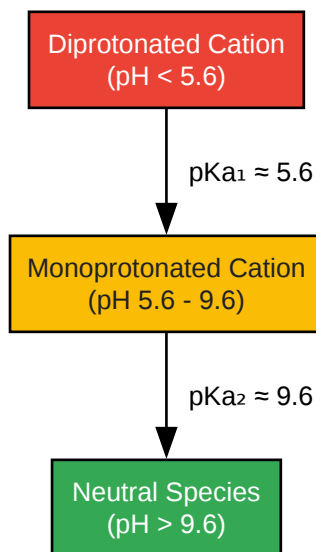
Property	Value	Source(s)
Molecular Weight	100.16 g/mol	[4] [7] [14]
Appearance	White to yellow crystalline powder, crystals, and/or chunks	[1] [5] [9] [11]
Melting Point	61-63 °C	[4] [9] [11] [12]
Boiling Point	153-155 °C	[4] [9] [11] [12]
Density	0.817 - 0.845 g/cm ³	[9] [12]
Flash Point	45.1 °C to 65 °C (149 °F)	[4] [6] [9] [12]
Vapor Pressure	0.008 mmHg at 25 °C	[9] [12]

| Refractive Index | ~1.4378 - 1.459 |[9][12] |

Table 3: Solubility and Partitioning

Property	Value	Source(s)
Water Solubility	78 g/100 mL (at 25 °C); 435 g/L	[4][5][10][12]
Other Solvents	Soluble in acetone and ethanol	[5][12]
logP	-0.4	[7][14]
pKa ₁	5.35 - 5.62	[5][9][12][15]
pKa ₂	9.60 - 9.73	[5][9][12][15]

| pH | 11-12 (50 g/L in H₂O) |[5][11][12] |



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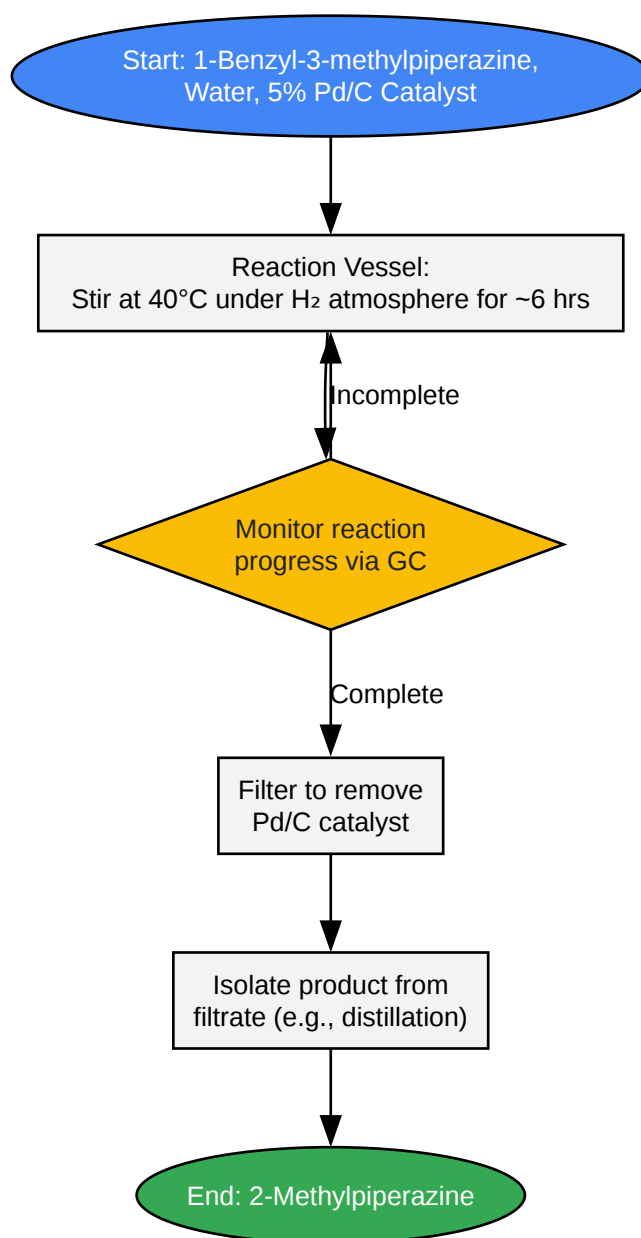
Caption: Protonation states of **2-Methylpiperazine** at different pH ranges.

Experimental Protocols

Synthesis

Method 1: Debenzylation of 1-Benzyl-3-methylpiperazine A common route involves the catalytic hydrogenation of a benzyl-protected precursor.^[16]

- **Reaction:** A flask is loaded with 1-benzyl-3-methylpiperazine, water, and a 5% Palladium on carbon (Pd/C) catalyst.
- **Conditions:** The mixture is stirred at approximately 40°C for several hours under a hydrogen atmosphere.
- **Monitoring:** The reaction progress is monitored by Gas Chromatography (GC) to confirm the disappearance of the starting material.
- **Work-up:** Upon completion, the catalyst is filtered off, and the **2-methylpiperazine** product is isolated from the aqueous solution. The yield is typically quantitative.^[16]



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Caption: Workflow for synthesis via catalytic hydrogenation.

Method 2: Optical Resolution of Racemic **2-Methylpiperazine** To obtain specific enantiomers, chemical resolution is employed.

- Resolving Agent: D-(-)-tartaric acid is added to a solution of racemic (±)-**2-methylpiperazine**.
- Crystallization: The mixture is heated to dissolve the components, then cooled, often with the addition of a solvent like ethanol, to induce crystallization of one diastereomeric salt (e.g.,

(S)-(+)-**2-methylpiperazine**-D-tartrate).

- Separation: The crystallized salt is separated by filtration.
- Liberation: The free base is liberated from the salt by treatment with a strong base, followed by extraction or distillation to yield the enantiomerically enriched **2-methylpiperazine**.^[17] The other enantiomer can be recovered from the mother liquor.^[17]

Purification

2-Methylpiperazine is hygroscopic and can be purified by standard laboratory techniques.^[5]^[9]^[11]

- Distillation: Fractional distillation is an effective method for removing non-volatile impurities and residual solvents. The boiling point is approximately 155°C at atmospheric pressure.^[9]^[11]
- Zone Melting: For achieving very high purity, zone melting can be employed.^[9]^[11] This technique involves passing a narrow molten zone along a solid charge of the material, causing impurities to segregate at one end.

Analytical Characterization

Multiple analytical methods are used to confirm the identity, purity, and structure of **2-Methylpiperazine**.

- Gas Chromatography (GC): Used to determine purity and quantify related substances. A typical method might use a (50%-Phenyl)-methylpolysiloxane capillary column with a Flame Ionization Detector (FID).^[18]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information on the proton environment. Spectra in CDCl₃ show characteristic shifts for the methyl group protons (~1.0 ppm), the N-H protons, and the various methylene (CH₂) and methine (CH) protons on the piperazine ring.^[19]
 - ¹³C NMR: Shows distinct signals for the five carbon atoms in the molecule, confirming the carbon skeleton.^[20]

- Infrared (IR) Spectroscopy: IR spectra display characteristic absorption bands for N-H stretching, C-H stretching, and N-H bending vibrations, confirming the presence of the amine functional groups.[7]
- Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique provides the molecular weight (m/z of the molecular ion) and a characteristic fragmentation pattern that serves as a fingerprint for identification.[7]

Reactivity, Stability, and Handling

Reactivity: **2-Methylpiperazine** exhibits the typical reactivity of a secondary amine.[2] The two nitrogen atoms are nucleophilic and basic, allowing them to participate in a wide range of reactions, such as N-alkylation, N-acylation, and condensation reactions. It is a key intermediate in the synthesis of pharmaceuticals like the antibiotic Lomefloxacin.[1][4][21]

Stability and Storage: The compound is stable under normal conditions but is hygroscopic and air-sensitive.[5][10][12][13][22] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon).[5][10][23] It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[13][22][24]

Safety and Handling: **2-Methylpiperazine** is classified as a flammable solid and causes skin and serious eye irritation.[5][7][14][23] It may also cause respiratory irritation.[14][23]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[22][23] In case of dust formation, use a suitable respirator.[6]
- Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5][22][23] Use non-sparking tools and ensure adequate ventilation.[23] Avoid breathing dust and prevent contact with skin and eyes.[23]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[13]
 - Eye Contact: Rinse cautiously with water for several minutes.[13][23]
 - Inhalation: Move the person to fresh air.[13][23]

- Ingestion: Do NOT induce vomiting. Rinse mouth and drink water.[13] In all cases of exposure, seek medical attention.[13][22]

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- To cite this document: BenchChem. [2-Methylpiperazine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152721#2-methylpiperazine-chemical-properties-and-structure]

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